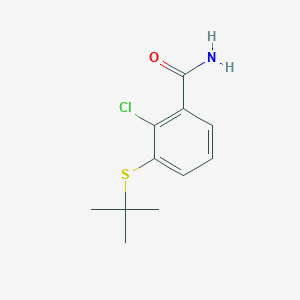

3-(tert-Butylthio)-2-chlorobenzamide

描述

属性

分子式 |

C11H14ClNOS |

|---|---|

分子量 |

243.75 g/mol |

IUPAC 名称 |

3-tert-butylsulfanyl-2-chlorobenzamide |

InChI |

InChI=1S/C11H14ClNOS/c1-11(2,3)15-8-6-4-5-7(9(8)12)10(13)14/h4-6H,1-3H3,(H2,13,14) |

InChI 键 |

BREROYXKHJUZQO-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)SC1=CC=CC(=C1Cl)C(=O)N |

产品来源 |

United States |

准备方法

Preparation Methods of 3-(tert-Butylthio)-2-chlorobenzamide

General Synthetic Strategy

The preparation of this compound typically involves the nucleophilic substitution of a halogenated benzamide precursor with a tert-butyl thiolate nucleophile. This approach leverages the reactivity of halobenzamides under basic conditions to introduce the tert-butylthio group selectively at the 3-position relative to the amide.

Synthesis via Nucleophilic Aromatic Substitution (SNAr) of 2-Chlorobenzamide Derivatives

A robust method involves the reaction of 2-chlorobenzamide derivatives with tert-butyl thiolate generated in situ or preformed, under basic conditions. This reaction proceeds through nucleophilic aromatic substitution of the chlorine atom ortho to the amide, followed by introduction of the tert-butylthio group at the 3-position.

- Starting material: 2-chlorobenzamide

- Nucleophile: tert-butyl thiolate (t-BuS⁻)

- Base: Sodium hydride (NaH) or sodium hydroxide (NaOH)

- Solvent: Tetrahydrofuran (THF) or aqueous-organic mixtures

- Temperature: 0 °C to room temperature

- Reaction time: 30 minutes to several hours depending on conditions

This method is supported by findings in the synthesis of N-acylsulfenamides where benzamides with varying electronics, including 2-chlorobenzamide, were successfully converted to sulfenamide derivatives using thiolate nucleophiles under mild conditions.

Detailed Procedure from Patent Literature

According to patent EP0657438B1, a related synthetic route involves:

Preparation of 2-(tert-butylthio)benzamide:

- React 2-chlorobenzamide with tert-butyl thiol in the presence of a base such as sodium hydroxide.

- The reaction is carried out in a heterogeneous solvent system (e.g., toluene and water).

- The base deprotonates the thiol to form tert-butyl thiolate, which displaces the chlorine atom on the benzamide ring.

-

- Temperature: Ambient to 50 °C

- Reaction time: 1 to 3 hours

- Yield: High yields reported (above 90%)

-

- The product precipitates out and can be filtered and purified by washing with organic solvents such as toluene.

This method is industrially advantageous due to its mild conditions, high yield, and avoidance of hazardous reagents.

Alternative Synthetic Routes

Synthesis via N-Acylsulfenamide Intermediates

Recent research demonstrates the synthesis of N-acylsulfenamides, including tert-butylthio derivatives, via the reaction of amides with N-thiosuccinimides under basic conditions:

- Amide substrate: 2-chlorobenzamide

- Sulfur source: tert-butyl N-thiosuccinimide

- Base: Sodium hydride (NaH)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Yield: Good to excellent yields (50–90%)

This method allows for a broad scope of thiol substituents and amide substrates and offers stereochemical control when chiral sulfenamides are used.

Summary Table of Preparation Methods

Reaction Mechanism Insights

- The nucleophilic attack of tert-butyl thiolate on the aromatic ring bearing a chlorine substituent proceeds via an SNAr mechanism, facilitated by the electron-withdrawing amide group ortho to the chlorine, which stabilizes the Meisenheimer complex intermediate.

- In the N-acylsulfenamide route, the amide nitrogen is deprotonated by the base, allowing nucleophilic attack on the sulfur atom of the N-thiosuccinimide, forming the sulfenamide bond.

Research Findings and Optimization

- Solvent effects: Nonpolar solvents like toluene facilitate precipitation and isolation of the product, while polar aprotic solvents like THF improve reaction rates.

- Base selection: Sodium hydride provides strong deprotonation and clean reactions, but sodium hydroxide is also effective for industrial scale.

- Temperature control: Mild temperatures (0–50 °C) prevent side reactions and decomposition.

- Purification: Products are typically purified by recrystallization or washing with organic solvents; chromatographic purification is used for research-scale synthesis.

化学反应分析

Types of Reactions

3-(tert-Butylthio)-2-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorine atom can be reduced to form the corresponding benzamide.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: The corresponding benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

3-(tert-Butylthio)-2-chlorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

Industry: Used in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(tert-Butylthio)-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The tert-butylthio group can form covalent bonds with nucleophilic residues in proteins, while the chlorine atom can participate in halogen bonding or other interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h)

- Structural Similarities : Shares the 2-chlorobenzamide core but differs in the 3-position substituent (3-benzyl-5-hydroxyphenyl vs. tert-butylthio).

- Synthesis : Synthesized via a multi-step procedure (52% yield) with a melting point of 159.2–161.3°C. Characterized by $ ^1H $ NMR, confirming NH and OH protons at δ 10.29 and 9.34, respectively .

- Key Differences : The hydroxyl and benzyl groups in 7h may enhance solubility and hydrogen-bonding capacity compared to the hydrophobic tert-butylthio group in the target compound.

Compounds 26 and 30

- Structural Similarities : Contain tert-butylthio and benzyloxy substituents on aromatic rings but lack the chlorobenzamide backbone.

- Synthesis : Produced using AD-mix-α/β under asymmetric dihydroxylation conditions, achieving >99% chemical purity and >98% optical purity. Purified via HPLC and characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and MS .

- Key Differences : The absence of the benzamide core in these compounds limits direct pharmacological comparison but highlights the versatility of tert-butylthio groups in stereoselective synthesis.

Terbufos (Organophosphate Analogs)

- Functional Similarities : Shares the tert-butylthio group but in a phosphorodithioate ester structure (e.g., O,O-diethyl S-[(tert-butylthio)methyl] phosphorodithioate).

- Applications : Used as an insecticide/nematicide, contrasting with benzamide derivatives’ typical roles in medicinal chemistry .

- Key Differences : The phosphorodithioate core in Terbufos confers acute neurotoxicity, absent in benzamide-based compounds.

Data Tables

Table 2: Functional Group Impact on Properties

Research Findings and Implications

- Synthetic Efficiency : The tert-butylthio group in benzamide derivatives (e.g., 3-(tert-Butylthio)-2-chlorobenzamide) may require optimized protection/deprotection steps compared to hydroxyl-containing analogs like 7h, which achieved moderate yields (52%) .

- Biological Relevance : The chlorine atom in 2-chlorobenzamide derivatives is critical for target binding, as seen in compound 7h’s design for biological evaluation . In contrast, Terbufos’s tert-butylthio group contributes to its environmental persistence and toxicity .

- Analytical Challenges : Compounds with tert-butylthio groups (e.g., 26/30) demand advanced purification (HPLC) and stereochemical analysis, suggesting similar needs for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。